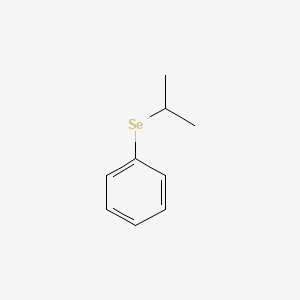

Isopropyl selenobenzene

Description

Properties

CAS No. |

22233-89-2 |

|---|---|

Molecular Formula |

C9H12Se |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

propan-2-ylselanylbenzene |

InChI |

InChI=1S/C9H12Se/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

IUDRPELXYSSDTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Isopropyl Selenobenzene Derivatives

Direct Functionalization Strategies for Selenobenzene Scaffolds

Direct functionalization methods involve the introduction of a selenium moiety onto a pre-existing aromatic ring or the modification of a selenobenzene scaffold. These strategies are fundamental in organoselenium chemistry.

Organometallic reagents are powerful tools for forming C-Se bonds. A common strategy involves the reaction of an organometallic compound derived from an isopropylbenzene halide with an elemental selenium source. For instance, an organolithium or Grignard reagent, such as 4-isopropylphenylmagnesium bromide, can be prepared and subsequently reacted with black selenium powder. This is followed by an oxidative workup to yield the corresponding diselenide, which can then be reduced to the selenol and alkylated or used in other transformations.

More recently, arylboronic acids have emerged as stable and accessible organometallic partners in C-Se bond formation. nih.gov These compounds can react with selenium sources in catalyzed reactions to form aryl selenides, representing a more versatile and often milder alternative to traditional Grignard or organolithium reagents. nih.gov

Both electrophilic and nucleophilic pathways are viable for introducing selenium into aromatic systems.

Nucleophilic Selenation: A prevalent method for synthesizing compounds like isopropyl selenobenzene involves the nucleophilic aromatic substitution of a halogenated precursor. For example, 4-bromoisopropylbenzene can react with a selenium nucleophile, such as sodium selenide (B1212193) (Na₂Se) or sodium hydrogen selenide (NaHSe), to displace the bromide and form the target selenide. The selenium nucleophile is often prepared in situ by reducing elemental selenium with a reducing agent like sodium borohydride.

Electrophilic Selenation: In this approach, an electron-rich aromatic ring, such as cumene (B47948) (isopropylbenzene), reacts with an electrophilic selenium reagent. Reagents like selenyl chlorides (RSeCl) or selenium dioxide in the presence of a strong acid can be used to directly install a selenium group onto the aromatic ring. The position of substitution (ortho, meta, para) is governed by the directing effects of the isopropyl group.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, and the formation of C-Se bonds is no exception. These methods often provide higher efficiency, better functional group tolerance, and milder reaction conditions compared to traditional approaches. researchgate.net

Copper-catalyzed reactions are particularly significant for C-Se bond formation due to the relatively low cost and toxicity of copper compared to other transition metals like palladium. researchgate.net A novel and efficient three-component coupling reaction has been developed utilizing a copper catalyst, an aryl halide, an arylboronic acid, and elemental selenium powder. nih.govdocumentsdelivered.com This method allows for the synthesis of unsymmetrical diaryl selenides with good to high yields. nih.govdocumentsdelivered.com

The reaction can be performed using a homogeneous catalyst like copper(I) iodide (CuI) or a heterogeneous, reusable magnetic nanocatalyst (M-MCF@Gua-Cu) for a greener and more straightforward work-up. nih.govresearchgate.net A wide range of aryl halides can be coupled under optimized conditions, typically involving a base like potassium hydroxide (B78521) in a solvent such as DMSO at elevated temperatures. nih.govresearchgate.net

Table 1: Selected Conditions for Copper-Catalyzed Synthesis of Diaryl Selenides researchgate.net

| Entry | Catalyst | Solvent | Base | Temp. (°C) | Yield (%) |

| 1 | CuI | DMSO | K₂CO₃ | 100 | Low |

| 2 | CuI | DMSO | KOH | 120 | 95 |

| 3 | Cu(OAc)₂ | DMSO | KOH | 100 | 55 |

| 4 | CuCl₂ | DMSO | KOH | 100 | 75 |

Data based on a model reaction for the synthesis of unsymmetrical diaryl selenides. researchgate.net

Electrochemical methods offer a unique approach to synthesis by using electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical synthesis of aryl selenides can be achieved through various pathways.

One plausible route for synthesizing a derivative like 1-Methoxy-4-[(4-isopropylphenyl)seleno]benzene involves the cathodic reduction of a diselenide precursor, such as di(4-isopropylphenyl) diselenide. At the cathode, the diselenide is reduced to form the highly nucleophilic selenolate anion (4-isopropylphenylselenolate). This anion can then react in situ with an electrophile like 1-bromo-4-methoxybenzene or a similar activated aryl halide, resulting in the formation of the desired unsymmetrical selenide via nucleophilic substitution. This method provides a clean and controlled way to generate the reactive nucleophile.

Emerging and Nontraditional Synthetic Pathways

The development of synthetic methods for organoselenium compounds is moving towards more sustainable and efficient processes. An emerging trend is the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net The M-MCF@Gua-Cu magnetic nanocatalyst is a prime example, offering a "greener" alternative to homogeneous systems by simplifying product purification and reducing catalyst waste. nih.govresearchgate.net

Furthermore, the development of one-pot, multi-component reactions, such as the copper-catalyzed coupling of aryl halides, arylboronic acids, and selenium powder, represents a significant advance. nih.gov This strategy improves atom economy and operational simplicity by combining several steps into a single process and utilizing elemental selenium as a stable and cost-effective selenium source. documentsdelivered.com These innovative pathways are crucial for making the synthesis of complex molecules like this compound derivatives more practical and environmentally friendly.

Laser Ablation and Fragmentation Techniques for Selenobenzene Formation

Laser-based methods represent a frontier in the synthesis of organoselenium compounds. Photochemical approaches, in general, provide an alternative to traditional thermal reactions, often proceeding under mild conditions without the need for catalysts or initiators. nih.govconicet.gov.arrsc.org Visible-light-promoted reactions, for instance, have been successfully employed for the synthesis of 3-selenylindoles from diorganyl diselenides and indoles or other electron-rich arenes. researchgate.net This suggests the potential for direct C-H bond functionalization of aromatic compounds like isopropylbenzene with a selenium source under photochemical conditions.

While specific reports on the direct laser-induced synthesis of this compound from isopropylbenzene and elemental selenium are not extensively detailed in the reviewed literature, the underlying principles of photochemical C-Se bond formation are established. The irradiation of organoselenium compounds, such as dibenzyl diselenide, with UV light can lead to the formation of monoselenides or oxidation products depending on the reaction atmosphere. rsc.org This reactivity highlights the feasibility of using light to initiate the formation of aryl selenides. Further research is needed to optimize conditions for the selective laser-induced synthesis of this compound.

Synthesis of Heterocyclic Selenones with Isopropyl Substitution (e.g., 1-isopropyl-3-methylbenzimidazol-2-selenone)

Heterocyclic compounds containing a selenone moiety are a class of organoselenium compounds with potential applications in various fields. The synthesis of 1-isopropyl-3-methylbenzimidazol-2-selenone can be approached through a multi-step sequence, drawing analogy from the synthesis of similar benzimidazolone and benzimidazole-2-selone structures.

A general and effective method for the synthesis of 1,3-dialkylbenzimidazole-2-selones involves the reaction of the corresponding 1,3-dialkylbenzimidazolium salt with elemental selenium in the presence of a base. researchgate.net This strategy has been successfully applied to the synthesis of 1-alkyl-3-polyfluoroalkyl-1,3-dihydrobenzimidazole-2-selones. researchgate.net The precursor, 1,3-dialkylbenzimidazolium halides, can be prepared by the N-alkylation of N-alkylbenzimidazoles. researchgate.net

Therefore, the synthesis of 1-isopropyl-3-methylbenzimidazol-2-selenone would logically proceed via the following steps:

Synthesis of 1-isopropyl-3-methylbenzimidazolium iodide: This precursor salt would be synthesized by the quaternization of 1-isopropylbenzimidazole with methyl iodide.

Reaction with elemental selenium: The 1-isopropyl-3-methylbenzimidazolium iodide would then be treated with elemental selenium powder in the presence of a suitable base, such as potassium carbonate, in a solvent like pyridine (B92270) to yield the target 1-isopropyl-3-methylbenzimidazol-2-selenone. researchgate.net

The reaction conditions for a similar synthesis of a 1-ethyl-3-(2,2-dichloro-3,3,3-trifluoropropyl)benzimidazolium iodide with selenium are provided in the table below.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| 1-Ethyl-3-(2,2-dichloro-3,3,3-trifluoropropyl)benzimidazolium iodide | Selenium | Potassium carbonate | Pyridine | 52% |

| Data from the synthesis of a fluorinated analogue, demonstrating the viability of the synthetic route. researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the stereoselective synthesis of chiral organoselenium compounds is a significant area of research, as the chirality at the selenium-bearing carbon can influence the biological activity and material properties of the molecule. ethz.chnih.gov The synthesis of chiral this compound analogues can be achieved through the use of chiral auxiliaries, which temporarily attach to the substrate and direct the stereochemical outcome of a subsequent reaction. ethz.ch

A common strategy involves the diastereoselective alkylation of enolates derived from amides functionalized with a chiral auxiliary. Pseudoephedrine is a well-established and practical chiral auxiliary for such transformations, enabling the synthesis of enantiomerically enriched carboxylic acids, alcohols, and aldehydes. dntb.gov.ua The general approach involves the N-acylation of pseudoephedrine, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile. The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.

While specific examples detailing the synthesis of chiral this compound analogues using this method were not found in the reviewed literature, the principle can be extended to the synthesis of chiral selenoethers. For instance, a chiral substrate containing a nucleophilic selenium moiety could be reacted with an electrophile under the control of a chiral auxiliary to introduce the isopropylbenzene group stereoselectively.

The key to a successful stereoselective synthesis lies in the choice of the chiral auxiliary and the reaction conditions, which must be optimized to achieve high diastereoselectivity. ethz.ch The table below lists some common chiral auxiliaries that are employed in stereoselective synthesis.

| Chiral Auxiliary | Type of Reaction |

| Evans Auxiliaries (Oxazolidinones) | Aldol, Alkylation, Acylation |

| Pseudoephedrine | Alkylation |

| Camphorsultam | Diels-Alder, Alkylation |

| (S)- and (R)-1-Phenylethylamine | Alkylation |

| A summary of common chiral auxiliaries and their applications in stereoselective synthesis. |

The synthesis of chiral this compound analogues represents an important goal in organoselenium chemistry, and the application of established stereoselective methods, such as those employing chiral auxiliaries, holds significant promise for achieving this objective.

Mechanistic Investigations of Isopropyl Selenobenzene Reactivity

Elucidation of Reaction Pathways in Carbon-Selenium Bond Transformations

Arylselenides, including derivatives like isopropyl selenobenzene, are widely utilized as radical precursors in organic synthesis. researchgate.net This utility stems from the inherent weakness of the carbon-selenium (C-Se) bond, which facilitates easy homolytic cleavage. researchgate.net The bond strength of a C-Se bond is approximately 234 kJ/mol, which is significantly weaker than a carbon-sulfur (C-S) bond (272 kJ/mol), making it more susceptible to cleavage under radical conditions. wikipedia.org

The primary pathway for initiating these reactions involves the generation of a selenyl radical (RSe•). Upon irradiation with near-UV or visible light, organodiselenides undergo homolytic cleavage of the selenium-selenium bond to produce these selenyl radicals. mdpi.comnih.gov These radicals can then participate in a variety of transformations. A key reaction pathway is the addition of the selenyl radical to unsaturated systems like alkenes and alkynes. researchgate.netmdpi.com For instance, the photolysis of a selenide (B1212193) in the presence of an alkene can initiate a radical chain process, beginning with the addition of a radical to the double bond, followed by a transfer of the phenylseleno group. researchgate.net

Another significant pathway is intramolecular cyclization. In this process, a carbon-centered radical, often generated elsewhere in the molecule, attacks the C=C double bond within the same molecule. nih.gov This is followed by the transfer of the selenyl group to complete the cyclization, a process frequently used in the synthesis of complex cyclic molecules like tetrahydrofurans. researchgate.net The stability and functional group tolerance of phenylselenyl groups make them advantageous as radical precursors compared to alternatives like organic halides. researchgate.netresearchgate.net

The oxidation of selenides, such as this compound, to the corresponding selenoxides introduces a pivotal reaction pathway: the selenoxide elimination. This reaction is a type of pericyclic reaction, specifically a syn-elimination, that serves as a powerful method for synthesizing alkenes, particularly α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org The mechanism is analogous to the Cope reaction and proceeds through an intramolecular pathway where the selenoxide oxygen acts as an internal base, abstracting a β-proton. wikipedia.orgnih.gov

The transition state for this elimination requires a coplanar arrangement of the five participating centers: the oxygen, selenium, two carbon atoms, and the hydrogen being abstracted. wikipedia.org This concerted process leads to the formation of an alkene and a SeO-selenoperoxol (RSeOH), which is a type of selenenic acid. wikipedia.orgnih.gov The reaction is known for its rapidity, with most selenoxides decomposing at temperatures ranging from -50 to 40 °C. wikipedia.org

Understanding Ligand Exchange and Addition Reactions of Selenobenzene Derivatives

Derivatives of selenobenzene exhibit reactivity beyond radical pathways and eliminations, participating in ligand exchange and addition reactions. Divalent selenium centers in compounds like this compound can react with soft heteroatoms, leading to the formation of hypervalent selenium species. wikipedia.org They can also behave as electrophiles. A notable example is their reaction with organolithium reagents (R'Li), which results in the formation of a selenium 'ate' complex (R'RRSe⁻Li⁺), demonstrating an addition of a new organic ligand to the selenium center. wikipedia.org

Addition reactions are also prevalent when selenobenzene derivatives interact with unsaturated compounds. The synthesis of various selenophenes and their derivatives often relies on the addition of a selenium-based nucleophile or electrophile to an acyclic precursor containing a π-system, followed by an intramolecular cyclization. nih.gov

Furthermore, radical addition provides another pathway. Under photochemical conditions that generate seleno radicals, these species can add across double and triple bonds. nih.gov While the photoinduced addition of diselenides to simple alkenes can be inefficient, combining them with disulfides leads to highly regioselective thioselenation. This occurs because the initially formed thio radical adds more readily to the alkene, and the resulting carbon radical is effectively captured by the diselenide. nih.gov This principle extends to other additions, such as selenotelluration and selenophosphination. nih.gov

Intermediates and Transition States in this compound Chemistry

The chemistry of this compound involves several key intermediates and transition states that dictate the reaction outcomes. In radical-mediated reactions, the primary reactive intermediate is the phenylselenyl radical (PhSe•) , typically generated by the homolytic cleavage of a Se-Se or C-Se bond. researchgate.netmdpi.com This radical adds to π-systems, leading to β-seleno carbon radical intermediates, which then propagate the radical chain. researchgate.net

In selenoxide elimination reactions, the central intermediate is the selenoxide (R-Se(=O)-R') . wikipedia.org This species is formed by the oxidation of the parent selenide using agents like hydrogen peroxide or m-CPBA. wikipedia.orgwikipedia.org The subsequent elimination proceeds through a five-membered cyclic transition state . This transition state is characterized by a coplanar arrangement of the C-H and C-Se bonds, which is essential for the concerted syn-elimination mechanism. wikipedia.org Computational studies using density functional theory (DFT) have been employed to characterize the Gibbs free energies of these intermediates and transition states, confirming the energetic feasibility of this pathway. researchgate.net In some cases, protonation of the selenoxide can lead to a side reaction known as the seleno-Pummerer reaction, which proceeds through a different set of intermediates. wikipedia.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of this compound is governed by specific kinetic and thermodynamic factors. A key thermodynamic aspect is the weakness of the carbon-selenium bond.

Comparative Bond Dissociation Energies

Data sourced from wikipedia.org

This relatively low bond energy for the C-Se bond facilitates its homolytic cleavage, making radical reactions kinetically accessible. researchgate.net

From a kinetic standpoint, selenoxide eliminations are remarkably fast, proceeding readily at or below room temperature. nih.gov This rapid rate distinguishes them from the analogous sulfoxide (B87167) eliminations, which typically require higher temperatures. The low activation barrier is a direct consequence of the favorable geometry of the five-membered cyclic transition state. wikipedia.org

Computational studies have provided insight into the thermodynamics of the elimination pathway. The Gibbs free energies for the relevant intermediates and transition states have been calculated, illustrating the energetic profile of the reaction.

Calculated Gibbs Free Energies for a Model Selenoxide Elimination

Note: Data represents a model system and not this compound itself. Values are illustrative of the general thermodynamic profile of selenoxide elimination. Data adapted from computational studies. researchgate.net

The data shows a significant thermodynamic driving force for the formation of the selenoxide intermediate and the final alkene product, with a kinetically accessible transition state for the elimination step.

Mentioned Compounds

Applications of Isopropyl Selenobenzene in Contemporary Organic Synthesis

Catalytic Roles of Isopropyl Selenobenzene Compounds

The unique electronic properties of selenium allow organoselenium compounds to act as catalysts in a range of organic reactions. However, the specific application of this compound in a catalytic capacity is not extensively documented in scientific literature.

Organoselenium Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organoselenium compounds are known to catalyze various bond-forming reactions, leveraging the redox cycling of the selenium center. These catalytic cycles are often employed in oxidation reactions. While the broader class of diaryl diselenides and other more complex selenium compounds have been developed as catalysts for C-C and C-heteroatom bond formations, specific research detailing the catalytic use of this compound for these transformations is limited. The principles of organoselenium catalysis suggest that this compound could potentially participate in such reactions, but dedicated studies are not prominent in the current body of scientific literature.

Ligand Design and Catalyst Development Utilizing Selenobenzene Frameworks

The selenobenzene moiety can be incorporated into ligand scaffolds for transition metal catalysis. The selenium atom can act as a soft donor, coordinating to metal centers and influencing the catalytic activity and selectivity of the resulting complex. While the development of selenium-containing ligands is an active area of research, the use of the simple this compound as a ligand itself or as a foundational framework for more complex ligand design is not a major focus of published research. More intricate selenoether ligands are typically designed and synthesized for specific catalytic applications.

This compound as a Key Reagent in Synthetic Transformations

As a reagent, this compound offers pathways to specific functional group manipulations, primarily by leveraging the reactivity of the selenium atom.

Functional Group Interconversions Mediated by Selenobenzene Reagents

A primary utility of alkyl aryl selenides, including this compound, is in functional group interconversions. The selenium atom can be readily oxidized to a selenoxide. Common oxidizing agents for this transformation include hydrogen peroxide and peracids. For selenoxides bearing a β-hydrogen, a syn-elimination reaction can occur upon mild heating to afford an alkene. This two-step sequence provides a method for converting functional groups that can be transformed into a selenide (B1212193) into an alkene. For this compound itself, oxidation would lead to isopropyl phenyl selenoxide. However, as the isopropyl group has β-hydrogens on the methyl groups, elimination is not a productive pathway for creating a new C=C bond in a larger molecule. The primary utility is seen when the alkyl group attached to the selenium is part of a larger carbon skeleton.

Table 1: Representative Functional Group Interconversion via Selenoxide Elimination

| Starting Material Class | Reagent Sequence | Intermediate | Product Class |

|---|---|---|---|

| Alkyl Halide | 1. PhSeNa 2. H₂O₂ | Alkyl Phenyl Selenoxide | Alkene |

| Epoxide | 1. PhSe⁻ 2. H₂O₂ | β-Hydroxy Selenoxide | Allylic Alcohol |

This table represents the general utility of phenyl selenide reagents in functional group interconversions. The specific reactivity of this compound would be as a precursor to the phenylselenyl anion (PhSe⁻) after cleavage of the isopropyl-selenium bond, though diphenyl diselenide is more commonly used for this purpose.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. While selenium compounds have been utilized in MCRs, for instance, using selenium powder or isocyanides to form selenazolines, the specific use of this compound as a component in such reactions is not well-documented. nih.govrsc.org The stability of the C-Se bond in this compound generally precludes it from participating directly in the bond-forming cascades typical of MCRs, which often rely on more reactive selenium sources.

Photochemical and Electro-Organic Applications of Selenobenzene Systems

The interaction of light and electricity with selenobenzene systems can induce unique chemical transformations, opening avenues in photochemistry and electro-synthesis.

Alkyl aryl selenides, the class of compounds to which this compound belongs, undergo photochemical transformations. Irradiation of these selenides in the presence of molecular oxygen can lead to the formation of carbonyl compounds. This process effectively allows the selenide to function as a masked carbonyl group, which can be unveiled under photochemical conditions. The reaction proceeds through photooxidation, demonstrating a synthetically useful transformation.

Furthermore, the photolysis of alkyl phenyl selenides can induce cleavage of either the C-Se or the Ph-Se bond. The ratio of these cleavage pathways is influenced by factors such as the solvent viscosity and the wavelength of light used.

Table 2: Photochemical Cleavage of Alkyl Phenyl Selenides

| Alkyl Group | Solvent | Wavelength (nm) | Ph-Se Cleavage / Total C-Se Cleavage Ratio |

|---|---|---|---|

| Pentyl | n-Hexane | 248 | ~0.35 |

| Allyl | n-Hexane | 248 | Lower than pentyl |

| tert-Butyl | n-Hexane | 248 | Lowest |

Data derived from studies on various alkyl phenyl selenides, indicating the influence of the alkyl group structure on the photochemical cleavage pathway.

The electrochemical oxidation of alkyl and aryl selenides has been investigated in solvents like acetonitrile. The oxidation of diphenyl selenide primarily yields the corresponding selenoxide. Alkyl selenides generally exhibit lower oxidation potentials compared to aryl selenides. This electrochemical oxidation provides an alternative to chemical oxidants for generating selenoxides, which can then be used in subsequent reactions like the syn-elimination described earlier. The process can sometimes be complicated by the formation of selenonium compounds from the coupling of oxidized species.

Table 3: Electrochemical Oxidation Potentials of Representative Selenides

| Compound | Solvent | Oxidation Potential (V vs. reference) | Primary Product |

|---|---|---|---|

| Diphenyl Selenide | Acetonitrile | Not specified | Diphenyl Selenoxide |

| Di(4-methylphenyl) Selenide | Acetonitrile | Not specified | Di(4-methylphenyl) Selenoxide |

| General Alkyl Selenides | Acetonitrile | Generally lower than aryl selenides | Alkyl Selenoxides |

This table summarizes general findings from the electrochemical studies of organic selenides.

Photo-Controlled Processes Involving this compound

The interaction of light with aryl selenides like this compound can induce specific chemical reactions, offering a mild and controllable method for functional group transformations. Research into the photochemistry of this class of compounds has revealed several key processes.

One significant application is the photochemical transformation of alkyl aryl selenides into carbonyl compounds. nih.gov Studies have shown that simple photolysis of alkyl aryl selenides in the presence of molecular oxygen can efficiently yield the corresponding carbonyl compounds. nih.govacs.org This transformation is notable for its mild conditions, even allowing the reaction to proceed without the need to protect various functional groups that might be present in the molecule. nih.gov The efficiency of this photooxidation is influenced by factors such as the solvent, reaction temperature, and the wavelength of light used. nih.gov For this compound, this process would theoretically convert the isopropyl group into acetone, with the selenide acting as a "masked" carbonyl group.

Another critical photo-induced process is the one-electron oxidation of aromatic selenides. acs.orgnih.gov Using techniques like laser flash photolysis, researchers have demonstrated that photo-sensitization leads to the formation of a selenide radical cation. acs.orgnih.gov For some aryl selenides, this monomeric radical cation can then undergo a reversible dimerization to form a π-type dimer. acs.orgnih.gov However, the structure of the selenide plays a crucial role. The formation of these dimers can be prevented by two main factors: the presence of strongly electron-donating groups on the aromatic ring, or increased steric hindrance from the alkyl substituent. acs.orgnih.gov Given the bulk of the isopropyl group in this compound, it is expected that the formation of such a dimer would be sterically hindered, favoring the existence of the monomeric radical cation.

Furthermore, visible-light-promoted reactions involving organoselenium compounds highlight the nuanced control achievable. For instance, selenylative radical cyclizations can be initiated using visible light and a photosensitizer, where the process can be controlled to suppress unwanted side reactions through the specific action of singlet oxygen. acs.org

The following table summarizes key findings in the photochemistry of aryl selenides, which are applicable to this compound.

| Process | Description | Key Factors & Findings | Relevant Citations |

| Photooxidation | Conversion of the alkyl aryl selenide to a carbonyl compound. | Occurs via simple photolysis in the presence of O₂. The selenide acts as a masked carbonyl group. Reaction conditions (solvent, temp, wavelength) are important. | nih.govacs.org |

| Photoinduced One-Electron Oxidation | Formation of a selenide radical cation upon quenching of a photosensitizer. | Can lead to a reversible dimerization. Steric hindrance from the alkyl group (like isopropyl) can prevent dimerization. | acs.orgnih.gov |

| Radical Cyclization | Visible-light-promoted selenylative radical cyclization. | Can be controlled by photosensitized singlet oxygen (¹O₂) to enhance desired reaction pathways. | acs.org |

Electrochemical Transformations Beyond Synthesis

The electrochemical behavior of organoselenium compounds provides another avenue for their application, moving beyond simple synthesis to complex molecular transformations. Electrochemistry offers a green and highly tunable platform for inducing redox reactions at the selenium center.

The electrochemistry of diaryl selenides and related compounds has been studied to understand their fundamental redox processes. nih.govnih.gov Cyclic voltammetry and controlled-potential coulometry have shown that these compounds can be both reduced and oxidized to various products. nih.govnih.gov For example, the electrochemical reduction of related diaryl diselenides can lead to the formation of selenides (Ar₂Se) and other species. nih.govnih.gov This inherent redox activity is central to the electrochemical applications of compounds like this compound.

Modern electrochemical methods have been developed to achieve complex transformations. These include innovative cyclization reactions where the selenium moiety plays a key role. For instance, an electrochemical method has been developed for a selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides with a diselenide. This process involves a strain-release ring-opening followed by an intramolecular cyclization, leading to the synthesis of complex polycyclic indoline (B122111) derivatives. acs.org This demonstrates how the electrochemical generation of a reactive selenium species can trigger sophisticated bond-forming cascades.

These electrochemical transformations are valued for their mild reaction conditions, often operating at room temperature and avoiding the need for harsh chemical oxidants or reductants. acs.orgthieme-connect.comresearchgate.net

The table below outlines significant electrochemical transformations applicable to organoselenium compounds.

| Transformation Type | Description | Notable Features | Relevant Citations |

| Redox Processes | Reduction and oxidation of the selenium center to different species. | Can be precisely controlled by the applied potential. Forms the basis for more complex transformations. | nih.govnih.gov |

| Selenylation/Cyclization | Electrochemical generation of a selenium radical or ion that initiates a cyclization cascade. | Allows for the construction of complex polycyclic structures from simpler precursors under mild conditions. | acs.orgthieme-connect.comresearchgate.net |

| Difunctionalization | The addition of a selenium group and another functional group across a double or triple bond. | An environmentally benign method for creating C-Se bonds as part of a broader molecular functionalization. | thieme-connect.comresearchgate.net |

Advanced Computational and Theoretical Studies of Isopropyl Selenobenzene

Quantum Chemical Characterization of Electronic Structure and Bonding in Selenobenzene Systems

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within selenobenzene systems. Methods like Density Functional Theory (DFT) and high-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed to model the geometry and electronic properties of these molecules with high accuracy. nih.govresearchgate.net

A primary focus of these studies is the C-Se (carbon-selenium) bond. Calculations reveal its length, strength, and polarity, which are critical determinants of the molecule's stability and reactivity. The selenium atom, with its lone pairs of electrons, significantly influences the electronic environment of the attached benzene (B151609) ring. This influence can be quantified by calculating molecular orbitals, electron density distribution, and electrostatic potential maps.

For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set are commonly used to optimize the molecular structures of organoselenium compounds and analyze their electronic properties. nih.gov These studies help in understanding how the selenium atom's d-orbitals participate in bonding and how the isopropyl group electronically perturbs the selenobenzene system through inductive and hyperconjugative effects. High-level quantum-chemical calculations have been shown to provide accurate selenium-carbon bond lengths, with scalar-relativistic effects found to be of little importance for structural parameters. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Selenobenzene System

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| C-Se Bond Length | ~1.90 Å | Indicates the distance between the carbon and selenium nuclei. |

| C-Se-C Bond Angle | ~100° | Defines the geometry around the selenium atom. |

| Dipole Moment | ~1.3 D | Measures the overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

Computational Modeling of Reaction Mechanisms and Energy Landscapes (e.g., Isopropylbenzenium Ions Analogy)

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving isopropyl selenobenzene. scielo.br By modeling the transition states and intermediates, researchers can construct detailed energy landscapes that explain reaction outcomes, rates, and regioselectivity.

A key area of investigation is electrophilic aromatic substitution (SEAr) on the benzene ring. The isopropyl group is an ortho-, para- director, and computational models can quantify the relative activation barriers for electrophilic attack at these positions versus the meta position. The mechanism involves the formation of a positively charged intermediate known as an arenium ion or σ-complex. By analogy, the attack on this compound would form an isopropylselenobenzenium ion. Theoretical models can precisely calculate the stability of these intermediates, which are stabilized by the electron-donating nature of both the isopropyl group and the selenium atom. youtube.com

Furthermore, reactions at the selenium center, such as oxidation to a selenoxide, are extensively modeled. mdpi.com These computations can predict the activation energies for such transformations and for subsequent reactions like selenoxide elimination, a cornerstone of organoselenium chemistry. mdpi.com DFT calculations have been successfully used to understand the relative tendency of aniline (B41778) derivatives to undergo polymerization versus electrophilic substitution in the presence of selenium dioxide, providing a framework for predicting reaction outcomes. beilstein-journals.org

Prediction of Spectroscopic Signatures for Structure-Reactivity Correlation

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between a molecule's computed structure and its experimental characterization. nih.govacs.org For this compound, the most informative spectroscopic technique is arguably ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Computational methods, particularly those combining first-principles gauge-including projector augmented wave (GIPAW) calculations with geometry-optimized crystal structures, can predict ⁷⁷Se NMR chemical shifts with remarkable accuracy. acs.org This allows for the confident assignment of experimental spectra, even for complex molecules with multiple selenium environments. acs.org Good agreement between experimental and calculated values across a wide chemical shift range validates the computed structures and electronic environments. acs.org The wide chemical shift range of ⁷⁷Se NMR is highly sensitive to the electronic environment of the selenium nucleus, making it an excellent probe for studying reaction mechanisms where the oxidation state or bonding of selenium changes. nih.gov

Beyond NMR, theoretical calculations can predict other spectroscopic signatures:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities corresponding to specific bond stretches and bends (e.g., C-Se, C-H). This aids in the identification of functional groups and has been used to identify new selenium-carbon species. nih.govresearchgate.net

Mass Spectrometry (MS): While not a direct prediction, understanding the bond strengths from quantum calculations can help rationalize the fragmentation patterns observed in mass spectra. nih.gov

Table 2: Correlation of Calculated vs. Experimental ⁷⁷Se NMR Chemical Shifts (Illustrative Examples)

| Selenium Compound Type | Calculated ⁷⁷Se Shift (ppm) | Experimental ⁷⁷Se Shift (ppm) |

|---|---|---|

| Aryl Selenide (B1212193) (R-Se-Ar) | 250 - 450 | 260 - 460 |

| Aryl Selenoxide (R-Se(O)-Ar) | 800 - 900 | 820 - 920 |

| Aryl Selenone (R-Se(O)₂-Ar) | 950 - 1050 | 970 - 1070 |

Note: Values are illustrative and depend on the specific structure and computational method.

Rational Design of Novel this compound Derivatives Through Computational Methods

The insights gained from computational studies on electronic structure and reactivity provide a powerful platform for the rational, in-silico design of new this compound derivatives with desired properties. researchgate.net Instead of relying on trial-and-error synthesis, computational screening can identify promising candidate molecules for applications in materials science or as catalysts. researchgate.netmdpi.com

For example, if a derivative with enhanced nucleophilicity at the selenium atom is desired, quantum chemical calculations can be used to screen various substituents on the aromatic ring. Electron-donating groups would be predicted to increase the energy of the Highest Occupied Molecular Orbital (HOMO), correlating with increased nucleophilicity. Conversely, if a derivative that is more susceptible to a specific electrophilic aromatic substitution is needed, models can predict how different substituents will lower the activation energy for that particular reaction. This computational pre-screening reduces the time and cost associated with experimental work. researchgate.net

Machine Learning Approaches in Predicting Selenobenzene Reactivity

The intersection of computational chemistry and artificial intelligence has given rise to machine learning (ML) models capable of predicting chemical reactivity with increasing accuracy. mit.eduresearchgate.net While traditional computational methods calculate properties for one molecule at a time, ML models can be trained on large datasets of reactions to learn complex structure-reactivity relationships. rsc.orgnih.gov

For selenobenzene systems, an ML model could be trained on a database of known reactions. The inputs to the model would be numerical representations of the reactant molecules (molecular fingerprints or calculated quantum chemical descriptors), and the output would be the predicted reaction outcome, yield, or activation energy. mit.edu Recent work has demonstrated the power of hybrid models that combine mechanistic modeling with machine learning to predict reaction barriers with high accuracy (e.g., mean absolute errors below 1 kcal/mol), even in low-data situations. chemrxiv.org

Such an approach could be used to:

Predict the success or failure of a proposed reaction involving a novel this compound derivative.

Optimize reaction conditions (temperature, solvent) for maximum yield.

Screen virtual libraries of thousands of potential derivatives to identify candidates with optimal reactivity for a specific application, such as catalytic activity. nih.gov

While the development of ML models specifically for selenobenzene chemistry is an emerging area, the general success of these approaches in organic chemistry indicates a high potential for accelerating the discovery and application of new organoselenium compounds. mit.edursc.org

Future Perspectives and Emerging Directions in Isopropyl Selenobenzene Research

Development of Sustainable and Green Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For organoselenium compounds, this means moving away from hazardous reagents and energy-intensive processes toward more environmentally benign alternatives. Research into the synthesis of compounds like isopropyl selenobenzene is poised to benefit significantly from these emerging methodologies.

Modern green chemistry strategies that are applicable to organoselenium synthesis include photocatalysis, which uses visible light to drive reactions, and electrochemistry, which employs electrical current to promote bond formation. nih.govthieme-connect.com Mechanochemistry, or the use of mechanical force (e.g., ball-milling) to induce chemical reactions, offers a solvent-free alternative that minimizes waste. nih.govnih.gov These methods often proceed under mild conditions and can offer improved yields and selectivities compared to traditional approaches. nih.gov The direct use of elemental selenium, activated through mechanochemical or electrochemical means, represents a particularly atom-economical and attractive strategy. nih.gov

For this compound, these green methods could replace classical syntheses that might rely on reactive and difficult-to-handle precursors. Future research will likely focus on adapting photocatalytic, electrochemical, and mechanochemical techniques to forge the carbon-selenium bond, offering safer, more efficient, and sustainable routes to this and related alkyl-aryl selenides.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Core Principle | Potential Advantages for this compound Synthesis | Research Focus |

| Photocatalysis | Use of light to initiate radical C-Se bond formation. nih.gov | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. | Development of specific photocatalysts for aryl and isopropyl precursors. |

| Electrochemistry | Use of electric current to generate reactive selenium species. thieme-connect.com | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reactivity. | Optimization of electrode materials and reaction conditions for C(sp²)-Se and C(sp³)-Se bond formation. |

| Mechanochemistry | Use of mechanical grinding to drive solvent-free reactions. nih.gov | Reduced solvent waste, potential for rapid synthesis, activation of stable precursors like elemental selenium. | Investigating liquid-assisted grinding (LAG) conditions with suitable precursors. |

| Flow Chemistry | Reactions performed in continuous-flow reactors. nih.gov | Enhanced safety, scalability, and integration with other green techniques like photocatalysis. | Designing flow systems for the continuous and automated production of this compound. |

Exploration of this compound in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. frontiersin.org Organoselenium compounds have emerged as promising candidates for use as chiral ligands and organocatalysts, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. mdpi.comnih.govresearchgate.net The development of novel chiral diselenides and selenides that can effectively transfer chirality is an active area of research. mdpi.com

The unique steric and electronic properties of the isopropyl group make this compound an intriguing scaffold for designing new chiral catalysts. By introducing a chiral center elsewhere in the molecule, a family of chiral this compound derivatives could be created. These new catalysts could be screened in a range of important asymmetric reactions. The bulky isopropyl group could play a crucial role in creating a well-defined chiral pocket around the selenium atom, potentially leading to high levels of enantioselectivity in reactions such as asymmetric additions, cyclizations, and oxidations. mdpi.comresearchgate.net

Future work will involve the synthesis of these novel chiral derivatives and their systematic evaluation as catalysts. This exploration could uncover new structure-activity relationships, where the interplay between the selenium atom and the isopropyl group dictates catalytic efficiency and stereochemical outcome, expanding the toolkit available to synthetic chemists.

Table 2: Potential Applications of Chiral this compound Derivatives in Asymmetric Catalysis

| Asymmetric Reaction Type | Role of Chiral this compound | Potential Outcome |

| Conjugate Addition | Chiral Lewis base or phase-transfer catalyst. mdpi.com | Enantioselective formation of carbon-carbon or carbon-heteroatom bonds. |

| Bromolactonization | Chiral selenium-based catalyst for desymmetrization. researchgate.net | Synthesis of optically active lactones from prochiral dienes. |

| Aldol Reaction | Chiral ligand for a metal catalyst or as a component of a bifunctional organocatalyst. | Stereoselective construction of β-hydroxy carbonyl compounds. |

| C-H Functionalization | Directing group and source of chirality in metal-catalyzed reactions. | Enantioselective synthesis of complex molecules through direct C-H bond activation. |

Interdisciplinary Research with Materials Science and Nanotechnology

The interface between organic chemistry and materials science offers fertile ground for innovation. Organoselenium compounds are increasingly recognized for their potential in creating advanced materials with unique optical, electronic, and responsive properties. researchgate.netrsc.org Selenium-containing polymers, for instance, can exhibit high refractive indices, redox-responsiveness, and interesting charge-transport characteristics. rsc.org

This compound could serve as a valuable monomer or functional additive in the design of new polymers and nanomaterials. Its incorporation into a polymer backbone could impart specific properties derived from both the phenylseleno moiety and the isopropyl group. For example, such polymers could be designed to be responsive to oxidative or reductive stimuli, a property inherent to the selenium atom. rsc.org In nanotechnology, this compound could be explored as a precursor for the synthesis of selenium-based nanoparticles (SeNPs) or quantum dots. The size, shape, and surface properties of these nanomaterials could be tuned by the specific decomposition conditions of the precursor, with the isopropyl group potentially influencing the capping and stability of the resulting nanoparticles. researchgate.net

Future interdisciplinary research will focus on synthesizing and characterizing these novel materials, exploring their potential applications in areas such as responsive coatings, sensors, and biomedical materials. researchgate.netnih.gov

Advancements in In Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is critical for optimizing existing chemical processes and designing new ones. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, are powerful tools for gaining mechanistic insight. rsc.org Techniques such as in situ Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy can identify transient intermediates and provide kinetic data that is inaccessible through traditional analysis of starting materials and final products. rsc.orgresearchgate.net

For reactions involving this compound, in situ spectroscopy could be transformative. For example, in a catalytic cycle, these techniques could help identify the active selenium species, observe the formation of key intermediates (like a seleniranium ion in an alkene addition), and quantify the rates of different steps. nih.gov This detailed mechanistic information is invaluable for rational catalyst design and reaction optimization. Density Functional Theory (DFT) calculations can be used alongside experimental data to model reaction pathways and transition states, providing a comprehensive picture of the reaction mechanism. nih.gov

The application of advanced in situ methods to study the reactivity of this compound will be a key future direction, moving beyond simple product analysis to a fundamental understanding of its chemical behavior at a molecular level.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new molecules with desired properties, whether for pharmaceuticals, catalysts, or materials, can be accelerated dramatically through high-throughput screening (HTS) and combinatorial chemistry. nih.govcombichemistry.com These approaches involve the rapid, parallel synthesis of large "libraries" of related compounds, which are then quickly assayed for a specific property. umd.eduresearchgate.net This paradigm has been successfully applied to discover new organocatalysts and bioactive molecules. nih.gov

This compound is an ideal starting point for the creation of a combinatorial library of novel organoselenium compounds. By varying functional groups on the aromatic ring or by modifying the alkyl group, a vast chemical space can be explored. Using automated, solid-phase, or flow-chemistry techniques, hundreds or thousands of derivatives could be synthesized efficiently. nih.govresearchgate.net These libraries could then be subjected to high-throughput screening to identify "hits" for a wide range of applications, from catalytic activity to biological efficacy. combichemistry.comnih.gov

This strategy represents a shift from single-molecule investigation to a data-driven discovery engine. By leveraging combinatorial synthesis and HTS, the unique potential of the this compound scaffold can be systematically and rapidly explored, fast-tracking the discovery of next-generation functional molecules.

Table 3: Framework for Combinatorial Discovery Based on this compound

| Library Design Strategy | Synthesis Method | High-Throughput Screen | Potential Application |

| Aromatic Ring Functionalization | Parallel synthesis with various electrophiles on a functionalized benzene (B151609) ring. | Catalytic activity assay (e.g., colorimetric or fluorescent). | Discovery of new organocatalysts. |

| Alkyl Group Variation | Combinatorial synthesis using different alkyl halides with a selenophenol (B7769099) precursor. | Cell-based cytotoxicity or enzyme inhibition assays. | Identification of new bioactive compounds. nih.gov |

| Polymer-Supported Synthesis | Synthesis on a solid support for easy purification. researchgate.net | Screening for redox activity or metal binding on-bead. | Development of new recyclable catalysts or scavenger resins. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.